![molecular formula C20H21N3O3S B2689917 1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine CAS No. 380575-58-6](/img/structure/B2689917.png)
1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine
Overview
Description
1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine is a compound with potential pharmacological properties. It is a piperazine derivative that has been synthesized and studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Metabolic Pathway Elucidation
1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine and similar compounds have been studied for their metabolic pathways in human liver microsomes. Mette G. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, revealing the involvement of cytochrome P450 enzymes in the formation of various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol (Hvenegaard et al., 2012).
Synthesis and Pharmacological Evaluation
Compounds with the piperazine moiety have been synthesized and evaluated for their potential as atypical antipsychotic agents. C. Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their utility in treating disorders such as schizophrenia (Park et al., 2010).
Method Development for Compound Analysis
W. Kline et al. (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the analytical applications of related compounds in pharmacokinetic studies (Kline et al., 1999).
Chelating Agent Synthesis
The sulfomethylation of piperazine and polyazamacrocycles has been explored by J. van Westrenen and A. D. Sherry (1992) for creating mixed-side-chain macrocyclic chelates. These chelates have potential applications in medical imaging and therapy (Westrenen & Sherry, 1992).
Antibacterial Activity
Research on piperazine derivatives, including those with sulfonyl groups, has shown promising antibacterial activity. J. Matsumoto and S. Minami (1975) synthesized compounds exhibiting activity against gram-negative bacteria, highlighting the potential for developing new antibacterial agents (Matsumoto & Minami, 1975).
Receptor Ligand Development
Compounds containing the piperazine moiety have been identified as ligands for serotonin receptors, indicating their relevance in developing treatments for cognitive disorders and other neurological conditions. C. Park et al. (2011) found piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) receptor (Park et al., 2011).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various neurotransmitter receptors in the nervous system, such as serotonin, dopamine, and norepinephrine receptors . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .
Mode of Action
Once “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” reaches its target, it might bind to the receptor and modulate its activity, leading to changes in the transmission of nerve signals .
Biochemical Pathways
The interaction of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” with its targets could affect various biochemical pathways related to neurotransmission, potentially influencing mood, cognition, pain perception, and other neurological functions .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on its specific mechanism of action and the physiological context in which it is used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine" .
properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBSQFDYODDFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325144 | |
Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85268289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
CAS RN |
380575-58-6 | |
Record name | 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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